Cas no 7801-91-4 (Z-Gly-Sar-OH)

Z-Gly-Sar-OH 化学的及び物理的性質

名前と識別子

-

- Z-Ala-Sar-OH

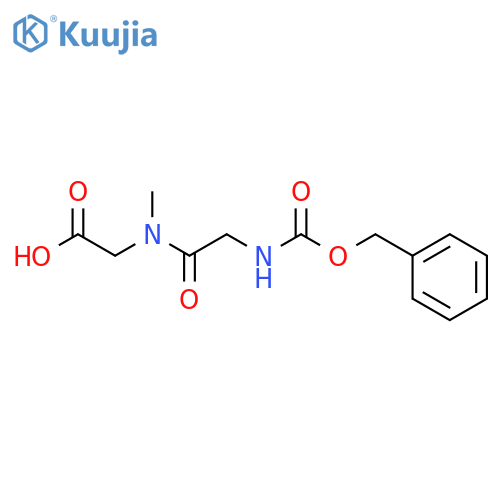

- 2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid

- Z-GLY-SAR-OH

- NSC 89181

- Z-Gly-Sar-OH

-

- MDL: MFCD00191104

- インチ: InChI=1S/C13H16N2O5/c1-15(8-12(17)18)11(16)7-14-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,19)(H,17,18)

- InChIKey: DNSQLCGFBZSRPW-UHFFFAOYSA-N

- ほほえんだ: CN(C(CNC(OCC1=CC=CC=C1)=O)=O)CC(O)=O

計算された属性

- せいみつぶんしりょう: 280.10600

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 9

じっけんとくせい

- 密度みつど: 1.297±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 102 ºC

- ようかいど: 微溶性(23 g/l)(25ºC)、

- PSA: 95.94000

- LogP: 0.84670

Z-Gly-Sar-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB509760-250 mg |

z-Gly-Sar-OH |

7801-91-4 | 250MG |

€190.80 | 2023-01-19 | ||

| abcr | AB509760-1 g |

z-Gly-Sar-OH |

7801-91-4 | 1g |

€333.60 | 2023-01-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222003-250mg |

Z-Gly-Sar-OH |

7801-91-4 | 98% | 250mg |

¥1178.00 | 2024-07-28 | |

| TRC | G650305-50mg |

Z-Gly-Sar-OH |

7801-91-4 | 50mg |

$ 65.00 | 2022-06-04 | ||

| TRC | G650305-100mg |

Z-Gly-Sar-OH |

7801-91-4 | 100mg |

$ 95.00 | 2022-06-04 | ||

| Ambeed | A423806-5g |

N-(((benzyloxy)carbonyl)glycyl)-N-methylglycine |

7801-91-4 | 98% | 5g |

$425.0 | 2025-02-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-479137-250 mg |

Z-Gly-Sar-OH, |

7801-91-4 | 250MG |

¥872.00 | 2023-07-11 | ||

| eNovation Chemicals LLC | Y1054144-1g |

Z-Gly-Sar-OH |

7801-91-4 | 98% | 1g |

$175 | 2024-06-07 | |

| Ambeed | A423806-100mg |

N-(((benzyloxy)carbonyl)glycyl)-N-methylglycine |

7801-91-4 | 98% | 100mg |

$22.0 | 2025-02-20 | |

| Chemenu | CM128211-1g |

N-(((benzyloxy)carbonyl)glycyl)-N-methylglycine |

7801-91-4 | 97% | 1g |

$262 | 2021-06-09 |

Z-Gly-Sar-OH 関連文献

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

Z-Gly-Sar-OHに関する追加情報

Recent Advances in the Study of Z-Gly-Sar-OH (CAS: 7801-91-4) in Chemical Biology and Pharmaceutical Research

Z-Gly-Sar-OH (CAS: 7801-91-4) is a dipeptide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its role as a substrate analog and inhibitor in enzymatic reactions, particularly in the context of peptide transport and metabolism. This research brief aims to summarize the latest findings related to Z-Gly-Sar-OH, highlighting its mechanistic insights, biological relevance, and potential applications in drug development.

One of the key areas of investigation has been the interaction of Z-Gly-Sar-OH with peptide transporters, such as the oligopeptide transporter PepT1 (SLC15A1). A 2023 study published in the Journal of Biological Chemistry demonstrated that Z-Gly-Sar-OH competitively inhibits the uptake of dipeptides by PepT1, providing valuable insights into the transporter's substrate specificity. The study utilized a combination of molecular docking simulations and kinetic assays to elucidate the binding interactions, revealing that the benzyloxycarbonyl (Z) group plays a critical role in stabilizing the inhibitor-transporter complex.

In addition to its role as a transporter inhibitor, Z-Gly-Sar-OH has been explored as a tool compound for studying peptide metabolism. A recent paper in ACS Chemical Biology reported the use of Z-Gly-Sar-OH as a stable, non-hydrolyzable substrate analog to investigate the activity of dipeptidyl peptidases (DPPs). The researchers employed mass spectrometry-based assays to track the accumulation of Z-Gly-Sar-OH in cellular systems, providing a novel approach for monitoring peptidase activity in real-time. This methodology has potential applications in the development of protease inhibitors for diseases such as diabetes and cancer.

From a synthetic chemistry perspective, advances in the production of Z-Gly-Sar-OH have also been reported. A 2024 study in Organic Process Research & Development described an optimized solid-phase peptide synthesis (SPPS) protocol for Z-Gly-Sar-OH, achieving higher yields and purity compared to traditional solution-phase methods. The improved synthesis route is particularly relevant for scaling up production for preclinical studies, where consistent quality and availability of the compound are critical.

Looking ahead, the unique properties of Z-Gly-Sar-OH position it as a promising candidate for further exploration in drug discovery. Its ability to modulate peptide transport and metabolism pathways suggests potential therapeutic applications in conditions characterized by dysregulated peptide homeostasis, such as inflammatory bowel disease and metabolic disorders. Future research directions may include the development of Z-Gly-Sar-OH derivatives with enhanced pharmacokinetic properties or targeted delivery mechanisms.

In conclusion, recent studies on Z-Gly-Sar-OH (CAS: 7801-91-4) have significantly advanced our understanding of its biological functions and potential applications. The compound serves as both a valuable research tool and a promising scaffold for therapeutic development. Continued investigation into its mechanisms of action and optimization of its pharmacological properties will likely yield further insights and opportunities in the field of chemical biology and pharmaceutical sciences.

7801-91-4 (Z-Gly-Sar-OH) 関連製品

- 2566-19-0(2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid)

- 627068-42-2((2E)-2-cyano-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-enethioamide)

- 684232-00-6(2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)

- 642092-85-1(4-(1-methyl-1H-imidazol-2-yl)sulfanylbutan-1-amine)

- 2680647-44-1(2-{2,2,2-trifluoro-N-(pyridin-2-yl)methylacetamido}acetic acid)

- 1806458-98-9(3-(3-Methyl-4-(trifluoromethoxy)phenyl)propanenitrile)

- 503173-53-3(3-bromo-2-(propan-2-yl)imidazo1,2-apyridine)

- 2229107-75-7(3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine)

- 1040074-32-5(4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline)

- 1150618-10-2(5-Fluoro-2-methoxymethyl-pyrimidin-4-ol)